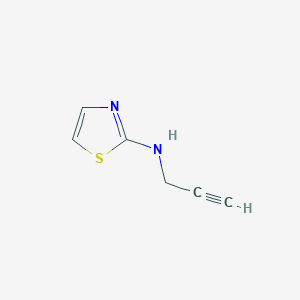

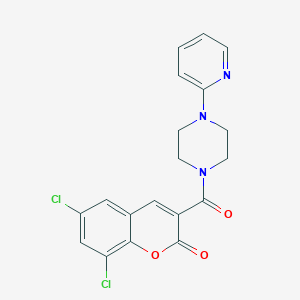

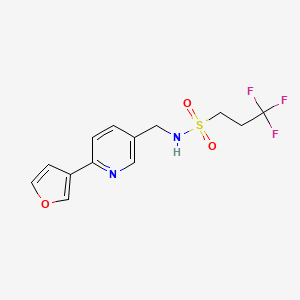

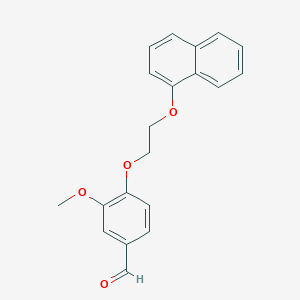

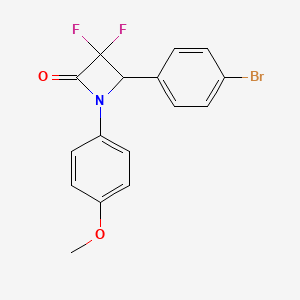

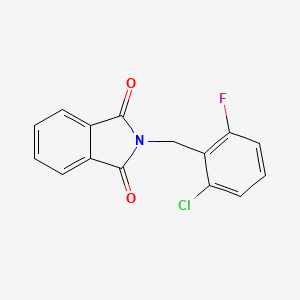

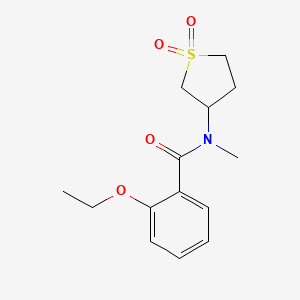

![molecular formula C16H13ClN2O3S2 B2648485 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896010-83-6](/img/structure/B2648485.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a benzamide group, and two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and thiazole rings, which are five-membered rings containing sulfur and nitrogen atoms, respectively. The benzamide group would contribute a benzene ring attached to an amide group, and the methoxy groups would be attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and thiazole rings, for example, might undergo reactions typical of aromatic compounds. The benzamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar amide and methoxy groups could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique

Structural and Molecular Analysis

Studies have explored the molecular structure and intermolecular interactions of related compounds. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations. This study highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Anticonvulsant and Pharmacological Applications

Several compounds with structural similarities have been designed and evaluated for their pharmacological properties. For example, a series of 4-thiazolidinone derivatives were synthesized and biologically evaluated as anticonvulsant agents. The compounds were found to interact with benzodiazepine receptors, showing significant anticonvulsant activity in specific tests. One compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating the role of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017).

Anticancer Applications

Benzothiazole (BT) derivatives, including structures related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, have been extensively studied for their anticancer properties. A study synthesized new benzothiazole acylhydrazone derivatives and investigated their probable anticancer activity. The compounds were evaluated through various methods including MTT tests and flow cytometric analysis, with some showing significant cytotoxic activity against various cancer cell lines (Osmaniye et al., 2018).

Photodegradation Analysis

Research has also focused on the structural analysis of photo-degradation in thiazole-containing compounds. For instance, a study examined the photo-degradation behavior of a pharmaceutical compound with a structure incorporating thiazole, revealing the formation of a unique photo-degradation product. The study provided insights into the degradation pathways and the influence of singlet oxygen on photo-oxygenation in such compounds (Wu et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONVAFWHMFBOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2648406.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2648416.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)